REACTION_SMILES
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[CH2:27]([Cl:28])[Cl:29].[CH3:5][C:6]([Cl:7])=[O:8].[CH3:9][Si:10]([c:11]1[c:12]([F:18])[c:13]([Br:17])[cH:14][cH:15][cH:16]1)([CH3:19])[CH3:20].[Cl:1][Al:2]([Cl:3])[Cl:4].[Na+:21].[Na+:22].[O-:23][C:24](=[O:25])[O-:26]>>[CH3:5][C:6](=[O:8])[c:11]1[c:12]([F:18])[c:13]([Br:17])[cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)c1cccc(Br)c1F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Al](Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Type
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product
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Smiles
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CC(=O)c1cccc(Br)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |